molecular formula C20H18ClN5O2 B3009675 2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide CAS No. 1207043-25-1

2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide

Cat. No.: B3009675
CAS No.: 1207043-25-1
M. Wt: 395.85
InChI Key: YPUGMMPPONADKF-UHFFFAOYSA-N
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Description

2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C20H18ClN5O2 and its molecular weight is 395.85. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound’s primary target is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

The compound interacts with its target, PCAF, by binding to its active site . This binding inhibits the enzymatic activity of PCAF, thereby affecting the acetylation of histones and other proteins . The inhibition of PCAF can lead to changes in gene expression, which can have various downstream effects on cellular processes .

Biochemical Pathways

The inhibition of PCAF by the compound affects the histone acetylation pathway . Histone acetylation is a key process in the regulation of gene expression. By inhibiting PCAF, the compound can alter the acetylation status of histones, leading to changes in chromatin structure and gene expression . These changes can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

The compound’s interaction with pcaf suggests that it may have good cell permeability

Result of Action

The compound’s action on PCAF leads to changes in gene expression, which can have various effects at the molecular and cellular levels . For example, the compound has been shown to exhibit cytotoxic activities against certain cancer cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of cancer .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its interaction with PCAF . Additionally, the presence of other molecules in the environment, such as other proteins or small molecules, can also influence the compound’s action

Biological Activity

The compound 2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide is a synthetic derivative of quinazoline and triazole structures, which have been recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H18ClN5O2
  • Molecular Weight : 381.82 g/mol
  • Structural Features : The compound features a quinazoline core fused with a triazole ring and an acetamide group. The presence of the 8-chloro substituent enhances its chemical reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of c-Met Kinase : The compound has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and survival. This inhibition leads to apoptosis in cancer cells and suppresses tumor growth .
  • Antimicrobial Activity : Compounds within the triazoloquinazoline class have demonstrated broad-spectrum antibacterial and antifungal properties. The mechanisms include disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description References
Anticancer Induces apoptosis in various cancer cell lines by inhibiting c-Met kinase.
Antimicrobial Exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antifungal Demonstrates antifungal activity against multiple strains, including Candida species.

Case Studies

  • Anticancer Activity Assessment :
    A study evaluated the anticancer efficacy of various derivatives of quinazoline and triazole compounds against 60 different cancer cell lines at the National Cancer Institute (NCI). The results indicated that compounds similar to this compound exhibited significant cytotoxicity with GI(50) values ranging from 0.25 to 0.69 μM across different cancer types .
  • Antimicrobial Efficacy Testing :
    In vitro studies were conducted to assess the antimicrobial activity of synthesized quinazoline derivatives against various bacterial strains. The findings revealed that several derivatives showed potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, highlighting the potential utility of this compound in treating bacterial infections .

Properties

IUPAC Name

2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2/c1-11-6-12(2)18(13(3)7-11)23-17(27)9-26-20(28)25-10-22-16-8-14(21)4-5-15(16)19(25)24-26/h4-8,10H,9H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUGMMPPONADKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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